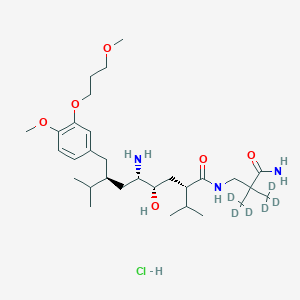

Aliskiren-d6 Hydrochloride

Description

Significance of Stable Isotope Labeling in Modern Pharmaceutical Research and Development

Stable isotope labeling is a pivotal technique in modern pharmaceutical research, providing profound insights into the lifecycle of a drug within a biological system. musechem.com This method involves substituting one or more atoms of a molecule with their stable (non-radioactive) isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), or carbon-¹² with carbon-¹³. This subtle modification allows scientists to "tag" and trace drug molecules with high precision without significantly altering their fundamental chemical properties. musechem.com

The applications of stable isotope labeling are diverse and critical for drug development. adesisinc.com They are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, which track a drug's journey through the body to understand how it is processed and eliminated. musechem.comchemicalsknowledgehub.com The use of labeled compounds, particularly deuterated ones, combined with analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, facilitates the rapid acquisition and interpretation of metabolic data. clearsynth.com

One of the most significant principles leveraged by deuteration is the kinetic isotope effect (KIE). bioscientia.de The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). bioscientia.de This increased bond strength can slow down the rate of metabolic reactions that involve breaking this bond, a common step in drug breakdown by enzymes like the cytochrome P450 (CYP450) family. bioscientia.denih.gov By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, researchers can create drug analogs with improved metabolic stability and potentially altered pharmacokinetic profiles. nih.govacs.org This can lead to more effective and safer medications. clearsynth.com

Furthermore, stable isotope-labeled compounds, such as Aliskiren-d6 Hydrochloride, serve as ideal internal standards for quantitative bioanalysis. caymanchem.com In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is added in a known quantity to every sample to correct for variations during sample processing and analysis. A deuterated analog is the gold standard for this purpose because it behaves almost identically to the non-labeled drug during extraction and chromatography but is easily distinguished by its higher mass in the mass spectrometer.

Key Applications of Stable Isotope Labeling in Pharmaceutical Research

| Application Area | Description | Significance |

|---|---|---|

| ADME Studies | Tracing the Absorption, Distribution, Metabolism, and Excretion of a drug. chemicalsknowledgehub.com | Provides a comprehensive understanding of a drug's fate in the body, which is crucial for development. musechem.com |

| Metabolic Stability | Utilizing the Kinetic Isotope Effect (KIE) to slow down drug metabolism at specific sites. bioscientia.denih.gov | Can improve a drug's half-life and bioavailability, potentially leading to better efficacy and safety profiles. nih.gov |

| Quantitative Bioanalysis | Use as internal standards in mass spectrometry to ensure accurate measurement of drug concentrations. caymanchem.com | Enhances the precision and reliability of pharmacokinetic data by correcting for analytical variability. adesisinc.com |

| Mechanistic Studies | Elucidating the pathways and mechanisms of chemical and biological reactions. clearsynth.comnih.gov | Offers detailed insights into how a drug interacts with its target and how it is broken down. clearsynth.com |

Overview of Aliskiren (B1664508) as a Direct Renin Inhibitor within Preclinical Contexts

Aliskiren is the first-in-class, orally effective, nonpeptide small-molecule that acts as a direct renin inhibitor. nih.govresearchgate.net It was developed through a combination of molecular modeling and crystal structure analysis to specifically target the human renin enzyme. researchgate.netecrjournal.com Renin is a critical enzyme that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), the conversion of angiotensinogen (B3276523) to angiotensin I. ecrjournal.com By directly inhibiting renin, Aliskiren effectively suppresses the entire RAAS cascade, leading to reduced production of angiotensin II, the system's primary effector molecule responsible for vasoconstriction and blood pressure elevation. ecrjournal.comecrjournal.com

The preclinical evaluation of Aliskiren was challenging because it is highly specific to human renin. ecrjournal.com To overcome this, a novel transgenic rat model expressing both human renin and human angiotensinogen genes was developed. nih.gov Studies in this animal model provided crucial preclinical data on the compound's efficacy. The research demonstrated that Aliskiren could effectively lower blood pressure. caymanchem.com Beyond blood pressure reduction, preclinical findings showed that Aliskiren offered significant end-organ protection. It was observed to decrease cardiac hypertrophy (enlargement of the heart), reduce proteinuria (an indicator of kidney damage), and attenuate inflammation. nih.gov

Summary of Aliskiren's Preclinical Profile

| Feature | Description | Preclinical Finding | Reference |

|---|---|---|---|

| Mechanism of Action | Potent and specific nonpeptide inhibitor of the human renin enzyme. | Binds to the active site of renin, blocking the conversion of angiotensinogen to angiotensin I. | ecrjournal.com |

| Pharmacological Effect | Suppression of the Renin-Angiotensin-Aldosterone System (RAAS). | Dose-dependent reductions in plasma renin activity (PRA) and angiotensin levels. | ecrjournal.com |

| Animal Model | Transgenic rats expressing human renin and angiotensinogen genes. | Enabled in vivo testing of a human-specific compound. | nih.gov |

| End-Organ Protection | Amelioration of hypertension-related organ damage. | Demonstrated reduction in cardiac hypertrophy, fibrosis, and albuminuria. | caymanchem.comnih.gov |

Rationale for Deuteration of Aliskiren (this compound) in Academic Research Applications

The primary rationale for the synthesis of this compound is its application as a stable isotope-labeled internal standard for the quantitative analysis of Aliskiren. caymanchem.commedchemexpress.com In academic and clinical research, accurately measuring the concentration of a drug like Aliskiren in biological matrices (e.g., plasma) is essential for pharmacokinetic studies. nih.govnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for such analyses due to its high sensitivity and specificity. However, the accuracy of LC-MS can be affected by sample loss during extraction and by variations in ionization efficiency (matrix effects). To compensate for these potential errors, a suitable internal standard is required.

Aliskiren-d6 is an ideal internal standard for Aliskiren for several key reasons:

Chemical and Physical Similarity: As a deuterated analog, Aliskiren-d6 has virtually identical chemical properties to Aliskiren. It co-elutes during liquid chromatography and exhibits the same behavior during sample preparation and extraction.

Mass Differentiation: Despite its chemical similarity, Aliskiren-d6 has a higher molecular weight (due to the six deuterium atoms) than the parent drug. This mass difference allows the mass spectrometer to detect and measure both the drug and the internal standard simultaneously and independently.

By adding a precise amount of Aliskiren-d6 to a sample before processing, any loss of the analyte (Aliskiren) during the procedure will be mirrored by a proportional loss of the internal standard. The final measurement is based on the ratio of the analyte signal to the internal standard signal, which remains constant and corrects for analytical variability, thereby ensuring highly accurate and precise quantification. Therefore, this compound is not intended for therapeutic investigation but serves as a critical analytical tool to facilitate research on the parent compound, Aliskiren. caymanchem.com

Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | (αS,γS,δS,ζS)-δ-amino-N-(2-carbamoyl-2-methylpropyl)-γ-hydroxy-α,ζ-bis(1-methylethyl)-4-methoxy-3-(3-methoxypropoxy)-benzeneoctanamide-d6 Hydrochloride |

| Synonyms | CGP 60536-d6 Hydrochloride, SPP 100-d6 Hydrochloride |

| Molecular Formula | C₃₀H₄₈D₅N₃O₆ · HCl |

| Application | Internal standard for the quantification of Aliskiren by mass spectrometry. caymanchem.com |

Structure

2D Structure

Properties

IUPAC Name |

(2S,4S,5S,7S)-5-amino-N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1/i5D3,6D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJUIBZAXCXFMZ-CYLGTDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CNC(=O)[C@@H](C[C@@H]([C@H](C[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(C)C)N)O)C(C)C)(C(=O)N)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Physicochemical Characterization of Aliskiren D6 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation and Synthetic Pathways for Aliskiren-d6 Hydrochloride

The synthesis of this compound involves the preparation of the non-labeled Aliskiren (B1664508) molecule, followed by or inclusive of a step for selective deuterium incorporation. The deuteration is specifically targeted at the two methyl groups of the 2-carbamoyl-2-methylpropyl moiety, resulting in a hexadeuterated (d6) analog.

< e-lactancia.orgp>While specific, proprietary synthetic routes for this compound are not extensively published, general strategies for deuterium incorporation are well-established in medicinal chemistry. The synthesis of the core Aliskiren molecule is a complex, multi-step process involving several chiral centers. The i google.comgoogle.comntroduction of deuterium is typically achieved by using a deuterated starting material or reagent at a suitable point in the synthesis.

A plausible and common strategy involves the use of a deuterated building block. For Aliskiren-d6, this would likely involve starting with a deuterated version of 3-amino-2,2-dimethylpropanamide. The synthesis of this deuterated intermediate can be accomplished through various methods, such as the reductive amination of a deuterated ketone or the use of deuterated methylating agents.

Another general approach is catalytic H/D exchange, where a precursor molecule is treated with a deuterium source, like D₂O or D₂ gas, in the presence of a metal catalyst (e.g., Palladium, Ruthenium). This juniperpublishers.comansto.gov.aumethod can introduce deuterium atoms at specific, activated positions on the molecule. However, for a molecule as complex as Aliskiren, the use of a pre-labeled building block often provides better control over the position and extent of deuteration.

The final step in the synthesis is the formation of the hydrochloride salt, typically by treating the free base of Aliskiren-d6 with hydrochloric acid in a suitable solvent system.

< google.comh3 id="2-2-spectroscopic-and-chromatographic-confirmation-of-deuteration-structure-and-purity">2.2. Spectroscopic and Chromatographic Confirmation of Deuteration, Structure, and Purity

A comprehensive suite of analytical techniques is employed to confirm the successful synthesis, structural integrity, and purity of this compound.

Determination of Isotopic Purity and Enrichment

Isotopic purity, or enrichment, is a critical parameter for a deuterated standard, defining the percentage of the compound that is fully deuterated at the intended positions versus partially deuterated or non-deuterated species. For A rsc.orgliskiren-d6, this means quantifying the percentage of molecules containing six deuterium atoms (d6) relative to those containing five (d5), four (d4), and so on, down to the unlabeled (d0) form.

Mass Spectrometry is the most common technique for this determination. By analyzing the isotopic cluster of the molecular ion in a high-resolution mass spectrum, the relative abundance of each isotopologue (d0 to d6) can be measured. The i rsc.orgnih.govsotopic enrichment is calculated from the integrated areas of these ion peaks. Commercially available Aliskiren-d6 typically has an isotopic purity of ≥99% deuterated forms (d1-d6).

Stability Assessment of the Deuterated Analog in Various Research Conditions

The stability of this compound is a crucial factor for its use as an internal standard in quantitative bioanalysis. The s sigmaaldrich.comacanthusresearch.comtandard must remain stable throughout sample collection, processing, and storage to ensure accurate and reproducible results. Stabi lity is assessed under various conditions that mimic those encountered in research settings.

Freeze-Thaw Stability: This test evaluates the stability of the analyte in a biological matrix (e.g., plasma) after repeated cycles of freezing and thawing. This is important for analyzing samples that may be frozen and thawed multiple times before analysis.

Bench-Top Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that reflects the time samples might be left out during handling and preparation.

Long-Term Storage Stability: The stability of the analyte in the matrix is evaluated over an extended period at a specified storage temperature (e.g., -20°C or -80°C). Alisk adooq.comcaymanchem.comiren-d6 hemifumarate, a related salt, is reported to be stable for at least 4 years when stored at -20°C.

< caymanchem.comp>Solution Stability: The stability of the compound in the solvent used to prepare stock and working solutions is also critical. Deuterated standards in solution are often stored at low temperatures to prevent degradation or solvent evaporation. < adooq.comp>The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect. This effect generally means that deuterated compounds can have slower rates of metabolism. While unibestpharm.comwikipedia.org this enhanced metabolic stability is a key feature for developing deuterated drugs, for an internal standard, the primary concern is its chemical stability during the analytical process. The deuteration in Aliskiren-d6 is at a non-exchangeable position, meaning the deuterium atoms are not prone to exchanging with protons from the solvent, which is a critical aspect of its stability as an internal standard. < acanthusresearch.comh3 id="table-of-compound-names">Table of Compound Names

| Compound Name |

|---|

| Aliskiren |

| This compound |

| Aliskiren Hydrochloride |

| Aliskiren hemifumarate |

| 3-amino-2,2-dimethylpropanamide |

| Palladium |

| Ruthenium |

| Hydrochloric acid |

Advanced Analytical Methodologies for Bioanalysis and Quantification

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing Aliskiren-d6 Hydrochloride as an Internal Standard

The use of Aliskiren-d6 as an internal standard is a cornerstone of modern bioanalytical methods for Aliskiren (B1664508) quantification. caymanchem.com Because it shares nearly identical physicochemical properties with the parent analyte, Aliskiren-d6 co-elutes chromatographically and experiences the same ionization effects in the mass spectrometer's source. wuxiapptec.com This allows it to effectively normalize variations that can occur during sample preparation, injection, and ionization, leading to reliable and reproducible results. biopharmaservices.comwuxiapptec.com Regulatory bodies like the FDA recommend the use of SIL-IS for bioanalytical method validation due to their ability to improve data quality. tandfonline.com

The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix (e.g., plasma, urine, saliva), which contains interfering substances like proteins, lipids, and salts. mdpi.comnih.gov The choice of extraction technique is critical for minimizing matrix effects and ensuring high recovery. Several methods have been optimized for Aliskiren analysis.

Protein Precipitation (PPT): This is a rapid and straightforward technique where a solvent, typically acetonitrile (B52724), is added to the plasma sample to denature and precipitate proteins. doi.orgchromatographyonline.com The supernatant, containing the analyte and internal standard, is then separated by centrifugation and injected into the LC-MS/MS system. chromatographyonline.comchromatographytoday.com While simple, PPT may result in less clean extracts compared to other methods, potentially leading to greater matrix effects. core.ac.uk For a simultaneous analysis of ten antihypertensive drugs, including Aliskiren, a PPT method using acetonitrile was found to be fast, cheap, and suitable for clinical routine, with high recovery for all analytes. doi.org

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous phase (the sample) and an organic solvent. orientjchem.org For Aliskiren, LLE with solvents like methyl tert-butyl ether has been shown to provide good recovery and cleaner extracts than PPT. oup.comoup.com Optimization involves selecting an appropriate organic solvent and adjusting the pH to ensure the analyte partitions efficiently into the organic layer.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample cleanup method. nih.gov It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. e-lactancia.org Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. For Aliskiren analysis, various SPE sorbents, including polymeric (e.g., Oasis HLB, LiChrosep® DVB-HL) and C8 or C18 cartridges, have been successfully used. hci.edu.auwjpmr.comnih.gov Optimization involves careful selection of the sorbent and the wash/elution solvents to maximize recovery and minimize co-extraction of matrix components. core.ac.uk For instance, a method for analyzing Aliskiren in saliva used SPE for purification, achieving excellent linearity and accuracy. nih.gov Another study reported a mean extraction recovery of 87.2% from human plasma using LiChrosep® DVB-HL cartridges. pharmafocusasia.com

The following table summarizes findings from various sample preparation methods for Aliskiren.

Interactive Table: Comparison of Sample Preparation Techniques for Aliskiren Analysis| Preparation Technique | Biological Matrix | Key Findings | Recovery (%) | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Human Plasma | Selective use of 0.1% acetic acid for washing and 2% ammonia (B1221849) in methanol (B129727) for elution resulted in consistent recovery. | 87.2 | pharmafocusasia.com |

| Microextraction by Packed Sorbent (MEPS) | Human Urine | Optimal conditions obtained using C8 sorbent; fast sample preparation (~3 min). | 98.3 | nih.gov |

| Liquid-Liquid Extraction (LLE) | Human Plasma | Methyl tert-butyl ether provided better deproteinization and good recovery. | Not specified | oup.comoup.com |

| Protein Precipitation (PPT) | Human Plasma | Acetonitrile was effective for precipitating proteins in a multi-analyte method. | Not specified | doi.org |

| Solid-Phase Extraction (SPE) | Saliva | Method successfully validated for pharmacokinetic studies. | Not specified | nih.gov |

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, occurring when co-eluting endogenous components from the sample matrix affect the ionization efficiency of the analyte. longdom.orgresearchgate.net This can lead to either ion suppression (signal decrease) or ion enhancement (signal increase), compromising the accuracy and reproducibility of the results. researchgate.netresearchgate.net

The investigation of matrix effects is a critical part of method validation. tandfonline.com It is typically assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. The use of a stable isotope-labeled internal standard like Aliskiren-d6 is the most effective strategy to mitigate matrix effects. biopharmaservices.comwuxiapptec.com Since Aliskiren-d6 has nearly identical chemical properties and retention time to Aliskiren, it experiences the same degree of ion suppression or enhancement. wuxiapptec.com By using the analyte-to-IS peak area ratio for quantification, the variability caused by matrix effects is effectively compensated, ensuring the integrity of the quantitative data. biopharmaservices.com

Achieving efficient chromatographic separation is vital for resolving the analyte from potential interferences in the biological matrix, which in turn reduces matrix effects and improves assay selectivity. chromatographyonline.com Optimization focuses on the selection of the analytical column, mobile phase composition, flow rate, and gradient elution profile.

For Aliskiren and its deuterated internal standard, reversed-phase chromatography is commonly employed. C18 and C8 columns are frequently used, offering good retention and peak shape for this type of molecule. oup.commdpi.com Mobile phases typically consist of an aqueous component (water with an acidic modifier like formic acid or a buffer like ammonium (B1175870) acetate) and an organic component (acetonitrile or methanol). oup.comnih.gov The acidic modifier helps to promote protonation of Aliskiren, enhancing its ionization in the positive electrospray source. oup.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure a reasonable retention time and sharp peak shape. nih.govmdpi.com

The table below details various optimized chromatographic conditions used for the analysis of Aliskiren.

Interactive Table: Optimized Chromatographic Conditions for Aliskiren Analysis| Column | Mobile Phase | Flow Rate (mL/min) | Run Time (min) | Reference |

|---|---|---|---|---|

| XBridge BEH C18 (50 x 2.1 mm, 5 µm) | A: 0.1% formic acid in 0.02 M ammonium acetate (B1210297) (pH 3.5)B: Methanol (25:75, v/v) | 0.6 | Not specified | oup.comresearchgate.net |

| Xselect™ C18 CSH | A: Acidified waterB: Acidified methanol (gradient) | 0.4 | 7.5 | nih.gov |

| ACQUITY UPLC BEH C8 (2.1 x 50 mm, 1.7 µm) | A: 0.1% formic acid in waterB: Acetonitrile (gradient) | 0.5 | 3.0 | mdpi.com |

| Zorbax Eclipse XBD C8 (100 x 4.6 mm, 3.5 µm) | A: 5mM ammonium formate (B1220265) in 0.1% formic acidB: Acetonitrile (40:60, v/v) | 1.0 | 4.0 | wjpmr.com |

Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity through the use of Multiple Reaction Monitoring (MRM). mdpi.com In this mode, the first quadrupole isolates a specific precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell. The second quadrupole isolates a specific product ion, creating a highly selective transition.

For Aliskiren, the instrument is operated in positive electrospray ionization (ESI+) mode. Optimization involves infusing a standard solution of the analyte and internal standard into the mass spectrometer to find the optimal parameters, such as capillary voltage, source and desolvation temperatures, and collision energy, that yield the most intense and stable signal for the selected precursor-to-product ion transitions. chromatographyonline.com The use of unique MRM transitions for both Aliskiren and Aliskiren-d6 ensures that the measurement is highly specific and free from cross-talk or interference.

The following table lists examples of optimized mass spectrometric parameters for Aliskiren.

Interactive Table: Optimized Mass Spectrometric Parameters for Aliskiren| Parameter | Value/Setting | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govmdpi.com |

| MRM Transition (Aliskiren) | 552.2 → 436.2 m/z | nih.gov |

| MRM Transitions (Aliskiren) | 552.3 → 436.4 m/z; 552.3 → 117 m/z | mdpi.com |

| Capillary Voltage | 3.00 kV | mdpi.com |

| Source Temperature | 120 °C | mdpi.com |

| Desolvation Temperature | 450 °C | mdpi.com |

Optimization of Chromatographic Separation Parameters for Aliskiren and its Analogs

Validation of Bioanalytical Methods for Preclinical Matrices

Before a bioanalytical method can be used for sample analysis in preclinical or clinical studies, it must undergo a rigorous validation process to demonstrate its reliability, reproducibility, and accuracy. tandfonline.comnih.gov This validation is performed according to guidelines set by regulatory authorities such as the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH). tandfonline.comoup.com The process involves assessing several key parameters.

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. omicsonline.org Specificity is a measure of the method's ability to assess unequivocally the analyte in the presence of components that are expected to be present. omicsonline.org

In the context of an LC-MS/MS method using Aliskiren-d6, selectivity is established by:

Analyzing Blank Matrix: At least six different sources of blank biological matrix (e.g., plasma from six different individuals) are processed and analyzed to ensure that no endogenous components interfere with the detection of either Aliskiren or Aliskiren-d6 at their respective retention times and MRM transitions. wjpmr.combiotech-asia.org

Chromatographic Resolution: The optimized LC method must demonstrate sufficient separation of the analyte from any known metabolites or co-administered drugs.

Specific MRM Transitions: The use of highly specific precursor-to-product ion transitions for both the analyte and the internal standard provides a high degree of specificity that is inherent to the MS/MS technique.

The combination of chromatographic retention time and the specificity of the MRM transition confirms the identity of the analyte and ensures that the measured signal is solely from the compound of interest, thereby satisfying the requirements for selectivity and specificity. omicsonline.org

Determination of Linearity and Calibration Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. In the bioanalysis of this compound's primary compound, Aliskiren, a linear relationship between peak area ratios (analyte/internal standard) and concentration is consistently established. For instance, a validated LC-MS/MS method demonstrated linearity for Aliskiren over a concentration range of 1.2 to 400 ng/mL in plasma, with a correlation coefficient (r²) of ≥0.997. rsc.org Another study reported linearity in the range of 10–300 µg/mL (r = 0.9999) for Aliskiren using an RP-LC method. oup.com For the simultaneous determination of Aliskiren and Hydrochlorothiazide, linearity was achieved over the concentration ranges of 5-150 µg/mL and 1-50 µg/mL, respectively. researchgate.net An UV spectrophotometric method for Aliskiren also showed linearity between 40 and 100 μg/mL with a high correlation coefficient (r² = 0.9997). scielo.br

Table 1: Linearity and Calibration Range for Aliskiren Analysis

| Analytical Method | Matrix | Calibration Range | Correlation Coefficient (r or r²) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Plasma | 1.2 – 400 ng/mL | ≥0.997 | rsc.org |

| RP-LC | Tablet Dosage Form | 10–300 µg/mL | 0.9999 | oup.com |

| HPLC | Bulk Powder/Tablets | 5-150 µg/mL | Not Specified | researchgate.net |

Evaluation of Accuracy and Precision (Intra-day and Inter-day)

Accuracy and precision are critical parameters in validating a bioanalytical method. Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For Aliskiren, intra-day and inter-day precision and accuracy are typically evaluated at multiple quality control (QC) levels. rsc.org

In a study involving the analysis of Aliskiren in rat plasma, the intra- and inter-day precision, expressed as the relative standard deviation (RSD), were determined by analyzing six replicates at four different QC levels (1.25, 6.25, 50, and 200 ng/mL). rsc.org The results were within acceptable limits as per FDA guidelines. rsc.org Another validation reported intra-day precision ranging from 1.04% to 7.75% and inter-day precision from 1.38% to 14.09%. scispace.com A separate study on Aliskiren and Amlodipine found the %RSD for intraday and interday precision to be well within acceptable limits. researchgate.net

Table 2: Intra-day and Inter-day Accuracy and Precision for Aliskiren Analysis

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) | Reference |

|---|---|---|---|---|---|

| Low | < 8% | < 13% | Not Specified | Not Specified | researchgate.net |

| Medium | < 8% | < 13% | Not Specified | Not Specified | researchgate.net |

Note: Specific values for accuracy and precision can vary between different studies and laboratories.

Assessment of Extraction Efficiency and Recovery

The extraction efficiency of an analytical method determines the percentage of the analyte of interest that is successfully removed from the biological matrix. For this compound, which serves as an internal standard, consistent and high recovery is crucial. In a study, the extraction recovery of D6-aliskiren from human plasma was reported to be 76.9%. fda.gov The recovery of the primary analyte, Aliskiren, is also extensively studied. One method reported a mean recovery of Aliskiren ranging from 90% to 95%. scispace.com The goal is to develop an extraction procedure that is efficient, reproducible, and minimizes matrix effects. nih.gov The process is a critical step that significantly influences the correct quantification of residues. europa.eu

Stability Studies of Analytes in Biological Samples under Various Storage and Processing Conditions

Stability studies are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. For Aliskiren and its deuterated internal standard, stability is assessed under various conditions. europa.eu These include bench-top stability, freeze-thaw stability, and long-term storage stability. fda.gov

A study on Aliskiren in human plasma demonstrated its stability for 25 hours on the bench-top and through 5 freeze-thaw cycles. fda.gov Another study performed stability assessments of an Aliskiren working solution in water for 48 hours at 2-8 °C, protected from light, and found it to be stable. scielo.br The stability of analytes is a key parameter in bioanalytical method validation, with international guidelines providing recommendations for the number of replicates to ensure robust results.

Table 3: Stability of Aliskiren in Human Plasma

| Condition | Duration/Cycles | Stability | Reference |

|---|---|---|---|

| Bench-top | 25 hours | Stable | fda.gov |

Application of Other Chromatographic and Spectrophotometric Techniques for Analytical Purity and Content Assessment

Besides LC-MS/MS for bioanalysis, other techniques are employed to assess the purity and content of Aliskiren and, by extension, its deuterated form. researchgate.net Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common method for the determination of Aliskiren in pharmaceutical formulations. oup.comresearchgate.net One RP-LC method utilized a C18 column and a mobile phase of acetonitrile and phosphoric acid solution for the determination of aliskiren in tablets. scielo.br

UV-Visible spectrophotometry offers a simpler and more cost-effective method for the quantitative estimation of Aliskiren in bulk and pharmaceutical dosage forms. scielo.brresearchgate.net Methods such as zero-order and first-order derivative spectrophotometry have been developed. researchgate.net These methods are validated for specificity, accuracy, and precision and can be applied for routine analysis. researchgate.netscielo.br

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Aliskiren |

| This compound |

| Amlodipine |

| Hydrochlorothiazide |

Preclinical Pharmacokinetic and Drug Disposition Research of Aliskiren Utilizing Deuterated Analogs

In Vitro Drug Permeability and Transport Studies in Cellular Models

In vitro cellular models are instrumental in the early assessment of a drug's potential for oral absorption and its interaction with cellular transport mechanisms. These models, often utilizing cell lines like Caco-2 that mimic the intestinal epithelium, provide a controlled environment to study drug permeability and the influence of various transporters.

P-glycoprotein (P-gp) Substrate and Inhibitor Profiling

P-glycoprotein (P-gp), an efflux transporter encoded by the MDR1 gene, plays a significant role in limiting the oral bioavailability of many drugs by actively pumping them back into the intestinal lumen. medscape.com Preclinical studies have identified aliskiren (B1664508) as a substrate for P-gp. ukm.mynih.govresearchgate.net This interaction is a major determinant of aliskiren's absorption and disposition. nih.gov

The characterization of aliskiren as a P-gp substrate has been demonstrated in various in vitro systems. For instance, vesicular transport assays have shown a high affinity of aliskiren for the MDR1 transporter, with a reported Km value of 5 µM. helsinki.fi The clinical relevance of this interaction is highlighted by drug-drug interaction studies where co-administration of P-gp inhibitors, such as ketoconazole (B1673606) and cyclosporine, resulted in significant increases in aliskiren's plasma concentrations. europa.eueuropa.eu Specifically, ketoconazole increased aliskiren's AUC by 76%, while cyclosporine led to an approximately 2.5-fold increase in Cmax and a 5-fold increase in AUC. europa.eueuropa.eu Itraconazole, another potent P-gp inhibitor, increased the AUC and Cmax of aliskiren by 6.5-fold and 5.8-fold, respectively. europa.eu Conversely, inducers of P-gp, like rifampicin, can decrease the bioavailability of aliskiren. europa.eu

While aliskiren is a substrate for P-gp, it does not appear to be a significant inhibitor of the transporter. nih.govresearchgate.net This is supported by the lack of pharmacokinetic interaction observed between aliskiren and digoxin, a known P-gp substrate. e-lactancia.org

Table 1: Effect of P-gp Modulators on Aliskiren Pharmacokinetics

| Modulator | Effect on Aliskiren Exposure | Reference |

| Ketoconazole | 76% increase in AUC | europa.eu |

| Cyclosporine | ~2.5-fold increase in Cmax, ~5-fold increase in AUC | europa.eu |

| Itraconazole | 6.5-fold increase in AUC, 5.8-fold increase in Cmax | europa.eu |

| Rifampicin | Reduced bioavailability by ~50% | europa.eu |

Investigation of Other Efflux and Uptake Transporters

Beyond P-gp, other transporters are involved in the disposition of aliskiren. In vitro studies have suggested that aliskiren is a substrate for Organic Anion Transporting Polypeptides (OATPs), specifically OATP1A2 and OATP2B1, which are uptake transporters found on the apical membrane of enterocytes. researchgate.netresearchgate.net The involvement of OATP1A2 in the intestinal uptake of aliskiren is supported by studies showing that grapefruit juice, which contains inhibitors of OATP1A2 like naringin, can decrease aliskiren's plasma concentrations. researchgate.net Similarly, orange and apple juice have been shown to significantly reduce the plasma concentrations of aliskiren, likely through the inhibition of intestinal OATP2B1. nih.gov

Intestinal Absorption Mechanisms in Permeability Assays

Permeability assays using cell-based models like Caco-2 are crucial for predicting the in vivo intestinal absorption of drugs. nih.govmedtechbcn.com These assays help classify drugs based on their permeability characteristics. Aliskiren is characterized by its low oral bioavailability, which is a consequence of its physicochemical properties and its interactions with intestinal transporters. ukm.mynih.gov

In Vivo Pharmacokinetic Profiling in Animal Models

Animal models are indispensable for understanding the complete pharmacokinetic profile of a drug in a living system. Studies in various preclinical species, including rodents and primates, have provided valuable data on the absorption, distribution, metabolism, and excretion of aliskiren.

Absorption and Bioavailability Studies in Specific Preclinical Species (e.g., Rodents, Primates)

Pharmacokinetic studies in animal models have consistently shown that aliskiren has low oral bioavailability across different species. In marmosets, the oral bioavailability of aliskiren was reported to be around 16.3% after a single 10 mg/kg dose, with peak plasma concentrations reached within 1-2 hours. nih.govnih.gov Other studies have reported even lower bioavailability in marmosets (3%) and cynomolgus monkeys (1.4%). fda.govresearchgate.net In rats, the absolute oral bioavailability was found to be 1.5%. fda.gov

Despite its low bioavailability, aliskiren's high potency as a renin inhibitor compensates for this limitation. nih.gov The primary route of elimination in these animal models is through biliary/fecal excretion, with a very small percentage of the drug being excreted in the urine. ukm.myfda.gov

Table 2: Oral Bioavailability of Aliskiren in Different Preclinical Species

| Species | Oral Bioavailability (%) | Reference |

| Marmoset | 16.3 | nih.govnih.gov |

| Marmoset | 3 | fda.gov |

| Cynomolgus Monkey | 1.4 | researchgate.net |

| Rat | 1.5 | fda.gov |

Distribution Characteristics in Animal Tissues and Organs

Following absorption, aliskiren distributes into various tissues. In rats, autoradiography studies using radiolabeled aliskiren have shown specific localization of the drug in the glomeruli, arterioles, and afferent arterioles of the kidneys, as well as in the distal nephron. physiology.org This renal accumulation is noteworthy and may contribute to the drug's renoprotective effects. physiology.org The distribution volume at a steady state in humans is approximately 135 liters, indicating extensive distribution into the extravascular space. europa.euahajournals.org

Investigation of Elimination Pathways: Renal and Biliary Excretion in Animal Models

Preclinical studies in various animal models have been instrumental in characterizing the elimination pathways of aliskiren. The primary route of excretion is overwhelmingly through the hepatobiliary system.

Studies utilizing radiolabeled aliskiren in rats and marmosets revealed that the majority of an administered oral dose is excreted almost exclusively in the feces, primarily as the unchanged parent drug. e-lactancia.org This indicates that biliary excretion is the main pathway for elimination. nih.govnih.govresearchgate.netnih.gov In contrast, renal excretion plays a minimal role. Less than 1% of an oral dose is typically recovered in the urine. nih.gov Following intravenous administration, the volume of distribution is approximately 135 liters, signifying extensive distribution into extravascular tissues. europa.eujacc.org

The P-glycoprotein (P-gp) efflux transporter (MDR1/Mdr1a/1b) has been identified in preclinical models as the major efflux system involved in both the intestinal absorption and the biliary excretion of aliskiren. nih.goveuropa.eufda.gov This transporter actively moves aliskiren into the bile, facilitating its elimination from the body. The metabolism of aliskiren observed in liver microsomes from marmosets and rats was found to be qualitatively similar to that in humans. nih.govif-pan.krakow.pl

Preclinical research also highlights the significant partitioning of aliskiren to the kidney. In animal models, the concentration of aliskiren in the kidneys was found to be substantially higher than in plasma, which may contribute to its pronounced effects on the renal renin-angiotensin system. nih.govecrjournal.com Despite this high kidney concentration, renal clearance is not a significant route of elimination. researchgate.netnih.gov

Table 1: Summary of Aliskiren Elimination Pathways in Preclinical Models

| Parameter | Finding in Animal Models | Implication |

| Primary Excretion Route | Fecal/Biliary e-lactancia.orgnih.govresearchgate.netnih.gov | The liver and biliary system are the main organs of elimination. |

| Renal Excretion | Minimal; <1% of an oral dose recovered in urine. nih.gov | Kidney function has a limited direct impact on aliskiren clearance. |

| Major Form in Excreta | Unchanged (unmetabolized) drug. e-lactancia.orgnih.govnih.gov | Metabolism plays a minor role in the overall elimination of the drug. |

| Key Transporter | P-glycoprotein (P-gp) in the intestine and liver. nih.goveuropa.eufda.gov | P-gp is crucial for limiting absorption and promoting biliary excretion. |

| Tissue Distribution | High concentration in the kidney relative to plasma. nih.govecrjournal.com | Suggests retention at a key site of action. |

Preclinical Drug-Drug Interaction Studies Utilizing Labeled Compounds

The potential for drug-drug interactions is a key area of preclinical investigation. Labeled compounds like Aliskiren-d6 Hydrochloride are used to accurately track the pharmacokinetics of aliskiren when co-administered with other agents, helping to elucidate mechanisms of interaction, such as enzyme inhibition or induction.

In vitro studies using human liver microsomes are essential for predicting potential metabolic drug-drug interactions. For aliskiren, these studies have consistently shown a low potential for clinically significant interactions related to the cytochrome P450 (CYP) enzyme system. e-lactancia.orgecrjournal.comui.ac.id

While CYP3A4 has been identified as the primary enzyme responsible for the limited metabolism that aliskiren undergoes, aliskiren itself does not significantly inhibit or induce major CYP isoenzymes. nih.govfda.govif-pan.krakow.pl Experiments with recombinant human CYP isoenzymes demonstrated no significant inhibition of CYP1A2, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A. fda.govif-pan.krakow.plui.ac.id Furthermore, aliskiren does not appear to induce CYP3A4. fda.gov This general lack of interaction with the CYP450 system suggests that aliskiren is unlikely to alter the metabolic clearance of co-administered drugs that are substrates for these enzymes. ui.ac.idmedscape.com

Table 2: In Vitro Interaction Profile of Aliskiren with Cytochrome P450 Enzymes

| CYP Isoenzyme | Finding | Reference |

| CYP3A4 | Metabolizes aliskiren to a minor extent. | nih.govfda.govif-pan.krakow.pl |

| CYP1A2 | No significant inhibition observed. | fda.govif-pan.krakow.pl |

| CYP2C8 | No significant inhibition observed. | fda.govif-pan.krakow.pl |

| CYP2C9 | No significant inhibition observed. | fda.govif-pan.krakow.pl |

| CYP2C19 | No significant inhibition observed. | fda.govif-pan.krakow.pl |

| CYP2D6 | No significant inhibition observed. | fda.govif-pan.krakow.pl |

| CYP2E1 | No significant inhibition observed. | fda.gov |

| CYP3A (general) | No significant inhibition observed. | if-pan.krakow.pl |

| CYP3A4 (induction) | No induction observed. | fda.gov |

In vivo studies in animal models provide a more complex biological system to confirm in vitro findings and explore other interaction mechanisms, such as those involving drug transporters or pharmacodynamic effects.

In spontaneously hypertensive rats, aliskiren was shown to intensify the antihypertensive effects of low doses of the angiotensin receptor blocker (ARB) valsartan (B143634) and the angiotensin-converting enzyme (ACE) inhibitor benazepril. if-pan.krakow.pl This suggests an additive or synergistic pharmacodynamic interaction within the renin-angiotensin system.

A study in mice investigated the interaction between aliskiren and several antiepileptic drugs. nih.gov Aliskiren (75mg/kg) was found to enhance the anticonvulsant activity of clonazepam and valproate in a maximal electroshock seizure model. nih.govresearchgate.net The study also noted that aliskiren treatment led to a higher brain concentration of valproate, suggesting a pharmacokinetic interaction, potentially involving transporters. nih.govresearchgate.net However, the combination of aliskiren with clonazepam impaired motor coordination in the rota-rod test. nih.gov

These preclinical animal studies demonstrate that while metabolic interactions via CYP enzymes are unlikely, both pharmacokinetic interactions (potentially involving transporters like P-gp) and pharmacodynamic interactions can occur. nih.govnih.gov

Table 3: Summary of In Vivo Drug-Drug Interaction Studies with Aliskiren in Animal Models

| Co-administered Drug | Animal Model | Key Finding | Potential Mechanism | Reference |

| Valsartan | Spontaneously Hypertensive Rat | Intensified antihypertensive effect. | Additive/Synergistic Pharmacodynamics | if-pan.krakow.pl |

| Benazepril | Spontaneously Hypertensive Rat | Intensified antihypertensive effect. | Additive/Synergistic Pharmacodynamics | if-pan.krakow.pl |

| Clonazepam | Mouse | Enhanced anticonvulsant action; impaired motor coordination. | Pharmacodynamic/Pharmacokinetic | nih.govresearchgate.net |

| Valproate | Mouse | Enhanced anticonvulsant action; increased brain concentration of valproate. | Pharmacokinetic (e.g., transporter-mediated) | nih.govresearchgate.net |

Metabolic Fate Elucidation Using Aliskiren D6 Hydrochloride

Identification and Structural Characterization of Metabolites in Preclinical Systems (e.g., Liver Microsomes, Hepatocytes, Animal Biofluids)

Preclinical investigations using in vitro systems such as liver microsomes and hepatocytes, as well as analysis of biofluids from animal studies, have been instrumental in identifying the metabolites of Aliskiren (B1664508). Studies with human liver microsomes have shown that Aliskiren undergoes metabolism, leading to the formation of several derivatives. fda.gov The metabolism in liver microsomes is found to be qualitatively similar among humans, rats, and marmosets. nih.gov

The primary metabolic pathways identified are O-demethylation, occurring at either the phenyl-propoxy side chain or the 3-methoxypropoxy group, followed by further oxidation to form a carboxylic acid derivative. nih.govnih.gov In studies using human liver microsomes, two major metabolites, designated P2 and P3, were identified. fda.gov Further investigations using radiolabeled [14C]aliskiren led to the characterization of additional metabolites, although final structure elucidation for some proved challenging due to the low quantities available. e-lactancia.org For instance, metabolites M13 and M14 were proposed to be structural isomers containing an additional C3H4O2 moiety. e-lactancia.org

Unchanged Aliskiren remains the principal component found in plasma, indicating that exposure to metabolites is very low. nih.gove-lactancia.org The majority of the administered dose is eliminated through biliary excretion as the unmetabolized drug. nih.gov

Table 1: Identified Metabolites of Aliskiren in Preclinical Systems

| Metabolite Name | System of Identification | Proposed Biotransformation | Source(s) |

|---|---|---|---|

| P2 | Human Liver Microsomes | O-demethylation at the 3-methoxypropoxy group | fda.gov |

| P3 | Human Liver Microsomes | O-demethylation at the phenyl-propoxy side chain | fda.gov |

| Carboxylic Acid Derivative | Human Liver Microsomes | Further oxidation of O-demethylated metabolites | nih.govnih.gov |

| M13 | Human Plasma (from [14C]aliskiren study) | Addition of a C3H4O2 moiety (structural isomer of M14) | e-lactancia.org |

| M14 | Human Plasma (from [14C]aliskiren study) | Addition of a C3H4O2 moiety (structural isomer of M13) | e-lactancia.org |

In Vitro Metabolic Stability and Enzyme Kinetics (e.g., Cytochrome P450 Enzymes, UGTs)

The metabolic stability of a drug candidate is a critical parameter, providing an estimate of its rate of elimination by metabolism in the body. admescope.com In vitro assays using human liver microsomes have established that Aliskiren has a relatively low hepatic clearance. ui.ac.id After a 120-minute incubation with human liver microsomes at initial concentrations of 10 and 1 µmol/L, 3.7% and 5% of the Aliskiren remained unchanged, respectively. fda.gov

The primary enzyme system responsible for Aliskiren's metabolism is the cytochrome P450 (CYP) family, specifically CYP3A4. fda.govnih.gov Studies using chemical and antibody inhibitors have confirmed that CYP3A4 is the major contributor to Aliskiren metabolism. fda.gov While CYP3A4 accounts for the vast majority (99.6%) of the metabolism, a very minor contribution from CYP2D6 (0.4%) has also been reported. fda.gov Known inhibitors of CYP3A4, such as ketoconazole (B1673606), have been shown to inhibit the metabolism of Aliskiren. fda.gov Despite its metabolism by CYP3A4, Aliskiren itself does not appear to inhibit or induce CYP450 enzymes, suggesting a low potential for clinically significant drug-drug interactions mediated by this pathway. nih.gove-lactancia.org Information regarding the involvement of Uridine 5'-diphospho-glucuronosyltransferases (UGTs) in Aliskiren metabolism is less prominent in the literature, with the focus remaining on CYP-mediated pathways. core.ac.uknih.gov

Table 2: In Vitro Enzyme Kinetic Parameters for Aliskiren Metabolism

| Enzyme System | Kinetic Parameter | Value | Source(s) |

|---|---|---|---|

| Human Liver Microsomes | Km (apparent) | 43.8 ± 5.2 µM | fda.gov |

| Vmax (apparent) | 1807.6 ± 69.6 pmol/min/mg | fda.gov | |

| Recombinant Human CYP3A4 | Km | 24.3 ± 2.2 µM | fda.gov |

| Vmax | 24618 ± 482 pmol/min/nmol | fda.gov | |

| Recombinant Human CYP2D6 | Km | 73.6 ± 7.0 µM | fda.gov |

Metabolic Pathway Mapping Through Deuterium (B1214612) Tracing and Isotope Ratio Mass Spectrometry

In a typical deuterium tracing study, Aliskiren-d6 would be administered, and biological samples (plasma, urine, feces) collected over time. Mass spectrometry would then be used to detect the unique isotopic signature of the deuterium-labeled parent compound and any metabolites. The mass shift of +6 Da (for d6) allows for selective detection and structural elucidation. By analyzing the mass spectra of the metabolites, the specific sites of metabolic modification can be determined. For instance, if a metabolite retains the d6 label but shows a mass increase corresponding to an oxidation event, it confirms the metabolite is derived from the administered drug.

This methodology, often utilizing liquid chromatography-mass spectrometry (LC-MS), can precisely map the biotransformation pathways. fda.gov The major pathways for Aliskiren, O-demethylation and subsequent oxidation to a carboxylic acid, were established using such mass spectrometry techniques. nih.govnih.gov A derivative, gem-dimethyl d6-aliskiren, has been used as an internal standard in sensitive HPLC-MS/MS assays for the quantification of Aliskiren, demonstrating the utility of deuterated analogs in its bioanalysis. e-lactancia.org

Investigation of Potential Kinetic Isotope Effects on Aliskiren Metabolism

The substitution of hydrogen with deuterium, a heavier isotope, can slow down the rate of chemical reactions in which the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step. nih.govwikipedia.org This phenomenon is known as the kinetic isotope effect (KIE). nih.gov In the context of drug metabolism, particularly for reactions catalyzed by cytochrome P450 enzymes, the presence of a significant primary deuterium KIE is strong evidence that C-H bond cleavage is at least partially rate-limiting. nih.gov

The primary metabolic pathways of Aliskiren, O-demethylation at the phenyl-propoxy and 3-methoxypropoxy groups, are mediated by CYP3A4 and inherently involve the cleavage of C-H bonds. fda.govnih.gov The deuterium atoms in Aliskiren-d6 hydrochloride are typically placed at metabolically active sites. If the breaking of a C-D bond at one of these sites is part of the slowest step in the metabolic sequence, the rate of metabolism for Aliskiren-d6 would be slower than that for non-deuterated Aliskiren.

Investigating the KIE for Aliskiren would involve comparing the metabolic rates of Aliskiren and Aliskiren-d6 in an in vitro system, such as human liver microsomes. A lower rate of metabolite formation from Aliskiren-d6 would indicate a positive KIE. This strategy of "metabolic switching" using deuterium substitution is an area of interest in drug development, as it can potentially be used to improve a drug's pharmacokinetic profile by reducing its rate of metabolic clearance. nih.gov

Table 3: List of Compound Names

| Compound Name |

|---|

| Aliskiren |

| This compound |

| Atorvastatin |

| Celecoxib |

| Cimetidine |

| Digoxin |

| Fumarate |

| gem-dimethyl d6-aliskiren |

| Hydrochlorothiazide |

| Irbesartan |

| Ketoconazole |

| Lovastatin |

| Ramipril |

| Troleandomycin (TAO) |

| Valsartan (B143634) |

Pharmacodynamic and Mechanistic Investigations of Aliskiren in Research Models

In Vitro Renin Inhibition Kinetics and Selectivity Profiling

Characterization of Binding Affinity and Dissociation Kinetics

Aliskiren (B1664508) is a potent and specific competitive inhibitor of human renin. sysrevpharm.org Its design was the result of extensive research, including crystallographic structure analysis and computational molecular modeling, to optimize its binding to the active site of human renin. e-lactancia.org This led to a compound with high affinity and a remarkably low IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity.

In vitro studies have demonstrated that aliskiren inhibits human renin with an IC50 of 0.6 nmol/L. nih.goveoinobrien.org This high potency is a key characteristic of its pharmacodynamic profile. The binding of aliskiren to renin is a competitive inhibition, meaning it directly competes with the natural substrate, angiotensinogen (B3276523). nih.gov

The dissociation constant (Kᵢ) for aliskiren's interaction with free renin has been determined to be 0.18 nmol/L. nih.gov Furthermore, studies using surface plasmon resonance have measured the dissociation constants (K₋) for aliskiren from renin and prorenin bound to the (pro)renin receptor, with values of 0.46 ± 0.03 and 0.25 ± 0.01 nmol/L, respectively. nih.gov This indicates that aliskiren effectively binds to both free and receptor-bound forms of renin and prorenin. nih.gov The long half-life of aliskiren, approximately 40 hours, allows it to directly address angiotensin production at its rate-limiting step. nih.gov

Interactive Data Table: In Vitro Inhibition of Renin by Aliskiren

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ (Human Renin) | 0.6 nmol/L | nih.goveoinobrien.org |

| Inhibitory Constant (Kᵢ) | 0.18 nmol/L | nih.gov |

| Dissociation Constant (K₋) from Renin | 0.46 ± 0.03 nmol/L | nih.gov |

| Dissociation Constant (K₋) from Prorenin | 0.25 ± 0.01 nmol/L | nih.gov |

Specificity Against Other Aspartic Peptidases

A critical aspect of aliskiren's pharmacological profile is its high specificity for renin over other related enzymes. Aliskiren demonstrates a more than 10,000-fold lower affinity for other aspartic peptidases. sysrevpharm.orgjacc.org This high degree of selectivity minimizes the potential for off-target effects that could arise from the inhibition of other essential enzymes. jacc.org

For instance, aliskiren shows minimal inhibitory activity against other aspartic peptidases such as cathepsin D and pepsin. nih.goveoinobrien.org This specificity is attributed to the unique S3sp subpocket in the renin molecule, to which aliskiren's side chain binds. This subpocket is distinct to renin, which explains why aliskiren does not significantly inhibit other aspartic proteases.

Cellular and Molecular Mechanisms of Action in Model Systems (e.g., Endothelial Cells, Smooth Muscle Cells)

Studies on human umbilical vein endothelial cells (HUVECs) have shown that aliskiren can reduce the release of soluble (pro)renin receptor. nih.gov It also decreased the binding of exogenous prorenin to HUVEC membranes and the resulting renin activity. nih.gov Interestingly, aliskiren treatment appeared to reduce the proliferation of HUVECs. nih.gov In endothelial progenitor cells (EPCs) from hypertensive patients, aliskiren was found to improve their in vitro function, including migration, proliferation, and adhesion, and enhance their in vivo reendothelialization capacity. nih.gov This beneficial effect was mediated through the activation of the Tie2/PI3k/Akt/eNOS signaling pathway. nih.gov

Preclinical Pharmacodynamic Endpoints in Animal Models of Disease

Due to the species specificity of renin, preclinical studies of aliskiren have often utilized specialized animal models, such as double transgenic rats (dTGR) that express both human renin and human angiotensinogen genes. jacc.orgecrjournal.com

Modulation of the Renin-Angiotensin System Components (e.g., Plasma Renin Activity, Angiotensin I/II Levels)

In preclinical studies, aliskiren has been shown to effectively inhibit the renin-angiotensin system (RAS). nih.gov In sodium-depleted marmosets, aliskiren produced a dose-dependent reduction in blood pressure. sysrevpharm.org In normotensive volunteers on a low-sodium diet, aliskiren dose-dependently decreased plasma renin activity (PRA) and the concentrations of angiotensin I and angiotensin II. nih.gov At the highest doses, aliskiren reduced plasma angiotensin II by approximately 80%. nih.gov In hyperthyroid rats, aliskiren significantly decreased serum levels of angiotensin I, angiotensin II, and aldosterone. nih.gov

Effects on Organ Remodeling and Fibrosis in Genetically Modified or Induced Animal Models

Aliskiren has demonstrated protective effects on various organs in animal models of disease. nih.gov A systematic review of experimental studies highlighted that aliskiren attenuated cardiac remodeling, hypertrophy, inflammatory cytokines, and collagen deposition in the heart. nih.gov In the kidneys of animal models, it reduced interstitial fibrosis, inflammatory cell infiltration, apoptosis, and proteinuria. nih.gov Furthermore, in models of liver disease, aliskiren was shown to decrease fibrosis, steatosis, inflammatory cytokines, and collagen deposition. nih.gov In the lung and peritoneal tissues, a reduction in fibrosis was also observed. nih.gov

In double transgenic rats, aliskiren reduced renal inflammation and fibrosis, as well as albuminuria. jacc.org In a mouse model of progressive renal fibrosis, aliskiren therapy delayed the onset of uremia and reduced proteinuria, along with decreasing the accumulation of extracellular matrix and renal scarring. oup.com In endothelial nitric oxide synthase-deficient mice, aliskiren suppressed cardiac hypertrophy, inflammation, and fibrosis, as well as coronary remodeling. ahajournals.org

Interactive Data Table: Effects of Aliskiren on Organ Remodeling in Animal Models

| Organ | Finding | Animal Model | Reference |

|---|---|---|---|

| Heart | Attenuated remodeling, hypertrophy, inflammatory cytokines, collagen deposition | Various experimental models | nih.gov |

| Kidney | Reduced interstitial fibrosis, inflammatory cell infiltration, apoptosis, proteinuria | Various experimental models | nih.gov |

| Liver | Reduced fibrosis, steatosis, inflammatory cytokines, collagen deposition | Various experimental models | nih.gov |

| Lung | Reduced fibrosis | Various experimental models | nih.gov |

| Kidney | Reduced renal inflammation and fibrosis, reduced albuminuria | Double transgenic rats | jacc.org |

| Kidney | Delayed onset of uremia, reduced proteinuria and renal scarring | Mouse model of progressive renal fibrosis | oup.com |

| Heart | Suppressed cardiac hypertrophy, inflammation, and fibrosis | Endothelial nitric oxide synthase-deficient mice | ahajournals.org |

Investigations into Cardioprotective and Renoprotective Effects in Relevant Preclinical Models

Aliskiren has been the subject of numerous preclinical studies to evaluate its potential for organ protection, independent of its blood pressure-lowering effects. nih.gov Research in various animal models has provided evidence for both cardioprotective and renoprotective actions, suggesting that direct renin inhibition may offer benefits in mitigating target-organ damage associated with cardiovascular and renal diseases. nih.govecrjournal.com

Cardioprotective Effects of Aliskiren

Preclinical investigations in animal models of cardiac stress have demonstrated that Aliskiren can attenuate cardiac dysfunction and adverse remodeling. nih.gov In a mouse model of experimental myocardial infarction (MI), Aliskiren treatment improved both diastolic and systolic left ventricular (LV) function. nih.gov It also reduced post-MI cardiac hypertrophy, apoptosis (programmed cell death), and matrix metalloproteinase activity, which is involved in tissue remodeling. nih.gov These benefits were observed without significant alterations in blood pressure, suggesting a direct cardiac effect. nih.gov

Further studies have explored the mechanisms behind these cardioprotective effects. In spontaneously hypertensive rats (SHR) subjected to myocardial ischemia-reperfusion (I/R) injury, Aliskiren was found to reduce the infarct size and improve cardiac function. ahajournals.org This protective action was associated with a decrease in oxidative stress, a reduction in inflammatory leukocyte accumulation, and an increase in nitric oxide (NO) bioavailability through the activation of the PI3K/Akt/eNOS signaling pathway. ahajournals.org Other research in rat models of I/R injury has pointed to a mechanism involving bradykinin (B550075) B2 receptors and angiotensin AT2 receptors. ahajournals.org Aliskiren was shown to increase cardiac bradykinin levels, which contributes to cardioprotection. ahajournals.org Additionally, studies using cardiomyocyte models have found that Aliskiren can increase autophagy and activate AMP-activated protein kinase (AMPK), which helps protect against cell death during ischemic conditions. frontiersin.org

The table below summarizes key preclinical findings on the cardioprotective effects of Aliskiren.

Table 1: Preclinical Studies of Aliskiren's Cardioprotective Effects

| Preclinical Model | Key Findings | Proposed Mechanism of Action | Citations |

|---|---|---|---|

| Mouse Model of Myocardial Infarction | Improved LV diastolic and systolic function; Decreased post-MI hypertrophy, apoptosis, and matrix metalloproteinase activity. | Direct cardiac effects independent of blood pressure reduction. | nih.gov |

| Improved LV function and survival by decreasing apoptosis and increasing autophagy. | Upregulation of AMPK phosphorylation, leading to increased autophagy and attenuated apoptosis. | frontiersin.org | |

| Spontaneously Hypertensive Rats (SHR) with Ischemia/Reperfusion (I/R) Injury | Reduced infarct size; Improved cardiac function. | Activation of NO signaling via the PI3K/Akt/eNOS pathway; Decreased oxidative stress and leukocyte accumulation. | ahajournals.org |

| Rat Model of Myocardial Ischemia/Reperfusion (I/R) Injury | Reduced myocardial infarct size. | Mediated via bradykinin B2 receptor and angiotensin AT2 receptor activation; Increased cardiac bradykinin levels. | ahajournals.org |

| Double Transgenic Rats (dTGR) expressing human renin and angiotensinogen | Reduced left ventricular hypertrophy. | Attenuation of target-organ damage. | nih.govjacc.org |

Renoprotective Effects of Aliskiren

Aliskiren's potential to protect the kidneys has been extensively studied in various preclinical models of chronic kidney disease, including those related to diabetes and hypertension. nih.gov In diabetic, hypertensive TG(mRen-2)27 rats, Aliskiren produced a dose-dependent decrease in blood pressure and prevented the progression of albuminuria. nih.govahajournals.org This was accompanied by the suppression of renal expression of pro-fibrotic and inflammatory markers such as transforming growth factor-beta (TGF-β) and collagen I. nih.govahajournals.org The renoprotective effect was partly attributed to the extensive partitioning of Aliskiren to the kidney. nih.gov

In other models of diabetic nephropathy, such as streptozotocin-induced diabetic mice, Aliskiren treatment effectively alleviated albuminuria and glomerulosclerosis. scirp.org The mechanism appears to involve both Angiotensin II-dependent and independent pathways, including partial inhibition of the (pro)renin receptor-mediated activation of ERK1/2. scirp.org

Studies in double transgenic rats (dTGR) expressing human renin and angiotensinogen genes have also demonstrated significant renoprotective effects. nih.gov In this model, Aliskiren reduced albuminuria, creatinine (B1669602) levels, and renal inflammation. nih.govjacc.org When compared with the angiotensin receptor blocker (ARB) valsartan (B143634), Aliskiren showed comparable efficacy in preventing target-organ damage. nih.gov In a rat model of renal ischemia-reperfusion injury, pretreatment with Aliskiren ameliorated kidney damage by reducing oxidative stress and down-regulating the expression of inflammatory genes like IL-1β, iNOS, and NF-κB. tandfonline.com Furthermore, in a mouse model of progressive renal fibrosis (Alport mice), Aliskiren therapy delayed the onset of uremia and reduced proteinuria, suggesting potential benefits even in advanced chronic renal disease. oup.com

The table below summarizes key preclinical findings on the renoprotective effects of Aliskiren.

Table 2: Preclinical Studies of Aliskiren's Renoprotective Effects

| Preclinical Model | Key Findings | Proposed Mechanism of Action | Citations |

|---|---|---|---|

| Diabetic, Hypertensive TG(mRen-2)27 Rats | Prevented progressive albuminuria; Suppressed renal expression of TGF-β and collagen I. | Inhibition of intrarenal RAS; Reduced (pro)renin receptor gene expression. | nih.govahajournals.org |

| Streptozotocin-Induced Diabetic Mice | Alleviated albuminuria and glomerulosclerosis. | Inhibition of both Ang II-dependent and (pro)renin receptor-mediated pathways. | scirp.org |

| Double Transgenic Rats (dTGR) | Reduced albuminuria, creatinine levels, and renal inflammation/fibrosis. | Attenuation of target-organ damage; Suppression of TGF-β and collagen gene expression. | nih.govjacc.org |

| Rat Model of Renal Ischemia/Reperfusion (I/R) Injury | Ameliorated renal injury; Decreased serum BUN and creatinine. | Reduction of oxidative stress; Down-regulation of inflammatory genes (IL-1β, iNOS, NF-κB). | tandfonline.com |

| Mouse Model of Progressive Renal Fibrosis (Alport Mice) | Delayed onset of uremia; Reduced proteinuria. | Antiproteinuric effects; Potential antifibrotic and anti-inflammatory actions. | oup.com |

| Hypertensive Nephropathy Model (L-NAME induced) | Reduced proteinuria, serum creatinine, and structural renal injury. | Reduction of oxidative stress. | researchgate.net |

Emerging Research Applications and Future Perspectives for Aliskiren D6 Hydrochloride

Application in Quantitative Proteomics and Metabolomics Research Using Isotopic Labeling

Stable isotope labeling is a powerful technique in quantitative proteomics and metabolomics, enabling the precise quantification of proteins and metabolites in complex biological samples. boku.ac.at Aliskiren-d6 Hydrochloride, as a stable isotope-labeled internal standard, is crucial for these applications. caymanchem.com The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to the parent drug, Aliskiren (B1664508), but has a higher mass. clearsynth.com This mass difference allows for its distinct detection by mass spectrometry (MS), making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification. caymanchem.comscience.gov

In proteomics, researchers can use isotope-coded affinity tags (ICAT), a method that relies on differential isotopic labeling to compare protein levels between two samples. science.gov While not directly an ICAT reagent, the principle of using mass differences for quantification is the same. In metabolomics, stable isotope dilution methodology involves adding a known amount of the isotopically labeled compound, like this compound, to a sample. nih.gov By comparing the MS response of the labeled and unlabeled forms, researchers can accurately determine the concentration of the endogenous or administered compound, overcoming variations in sample preparation and instrument response. nih.govd-nb.info This is particularly important for tracking the metabolic fate of Aliskiren and understanding its pathway flows within a biological system. generalmetabolics.com

The use of stable isotope-labeled compounds like this compound is a cornerstone of modern metabolomics research, facilitating the identification of unknown metabolites and the accurate profiling of biochemical pathways. boku.ac.atnih.gov

Use in Advanced Mechanistic Drug-Drug Interaction Studies Beyond Simple Quantification

Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of drug development and clinical practice. This compound serves as a valuable tool in conducting advanced, mechanistic DDI studies that go beyond simple quantification of co-administered drugs. clearsynth.com

Aliskiren itself has been studied for its interaction with various other drugs. drugbank.comecrjournal.comdrugs.com For instance, it is a minor inhibitor of the cytochrome P450 enzyme CYP3A4 and the P-glycoprotein transporter. wikipedia.org While Aliskiren has shown no clinically significant interactions with several drugs, its co-administration with others, like furosemide, can lead to reduced concentrations of the latter. ecrjournal.comwikipedia.org

The use of this compound in such studies allows for precise tracking of Aliskiren's metabolic fate in the presence of other drugs. By using it as an internal standard, researchers can accurately quantify how a co-administered drug affects the absorption, distribution, metabolism, and excretion (ADME) of Aliskiren, and vice versa. e-lactancia.org This level of detail is crucial for elucidating the specific mechanisms of interaction, whether they involve metabolic enzymes like CYPs or drug transporters. wikipedia.orge-lactancia.org These mechanistic insights are vital for predicting and managing potential DDIs in a clinical setting. fda.govnih.gov

Further Advancements in Isotope Effect Studies for Drug Optimization and Predictive Modeling

The substitution of hydrogen with deuterium in this compound can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier isotope. This phenomenon can be harnessed for drug optimization and the development of predictive models.

While the primary use of this compound is as an internal standard where a significant KIE is generally not desired, the study of isotope effects can provide valuable information. For instance, if the deuteration occurs at a site of metabolic cleavage, the C-D bond, being stronger than the C-H bond, can slow down the rate of metabolism. This can lead to an altered pharmacokinetic profile, potentially improving the drug's half-life and efficacy.

Researchers can intentionally synthesize different deuterated versions of a drug to probe its metabolic pathways. By observing how the position of the deuterium label affects the drug's metabolism, they can identify the primary sites of metabolic attack. This information is invaluable for designing new drug candidates with improved metabolic stability and, consequently, better therapeutic profiles. scispace.com Predictive models can then be developed based on these findings to forecast the metabolic fate and potential for DDIs of new drug candidates. researchgate.net

Development of Novel Analytical Reference Standards and Impurities for Research Purposes

This compound is a key analytical reference standard used in pharmaceutical quality control and research. lgcstandards.comacanthusresearch.com Its availability allows for the accurate quantification of Aliskiren in various formulations and biological matrices. science.govlabmix24.com Beyond the parent compound, the synthesis of deuterated versions of Aliskiren's impurities and metabolites is also of significant research interest. pharmaffiliates.com

During the synthesis and storage of Aliskiren, various degradation products and impurities can form. researchgate.net Regulatory bodies require the identification and characterization of impurities present at or above a certain threshold. researchgate.net Synthesizing stable isotope-labeled versions of these impurities, such as 5-Azido-5-desamino Aliskiren-d6 and 3-Amino-2,2-dimethylpropanamide-d6, provides the necessary reference standards for their accurate detection and quantification in the final drug product. pharmaffiliates.compharmaffiliates.com

This ensures the safety and quality of the medication. Furthermore, having access to these labeled standards facilitates research into the metabolic pathways of Aliskiren, helping to identify and quantify its various metabolites in vivo. clearsynth.com

Q & A

Q. What is the mechanism of action of Aliskiren-d6 Hydrochloride in renin inhibition assays?

this compound selectively binds to the active site of renin via hydrogen bonding and steric interactions, specifically targeting residues critical for angiotensinogen cleavage. Its deuterium-labeled structure allows precise tracking in kinetic studies, enabling researchers to quantify binding affinity (e.g., using surface plasmon resonance or fluorescence quenching) while minimizing metabolic interference .

Q. How should researchers handle and store this compound to ensure stability?

Store lyophilized this compound at -20°C in airtight, light-protected containers. Reconstitute in deuterated solvents (e.g., DMSO-d6) to prevent isotopic exchange. Avoid repeated freeze-thaw cycles, and validate stability via HPLC-MS over time to confirm isotopic integrity .

Q. What safety protocols are essential when working with this compound?

Follow OSHA hazard guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reconstitution to avoid inhalation. Dispose of waste via approved hazardous chemical disposal programs, as outlined in safety data sheets for structurally similar hydrochlorides .

Q. How can isotopic labeling (deuterium) improve pharmacokinetic studies of this compound?

Deuterium labeling reduces metabolic degradation by CYP450 enzymes, extending the compound’s half-life in vivo. Use LC-MS/MS with selective ion monitoring (SIM) to distinguish deuterated analytes from endogenous molecules in plasma or tissue samples, ensuring accurate quantification .

Advanced Research Questions

Q. How do conflicting kinetic data for this compound in renin inhibition studies arise, and how can they be resolved?

Discrepancies may stem from assay conditions (e.g., pH, ionic strength) or isotopic effects altering binding kinetics. Standardize protocols using reference materials (e.g., non-deuterated Aliskiren controls) and validate results via isothermal titration calorimetry (ITC) to reconcile differences in reported IC50 values .

Q. What experimental design considerations are critical for reproducibility in this compound studies?

Predefine deuterium incorporation rates (e.g., ≥98% via NMR validation) and use internal standards (e.g., Aliskiren-13C6) to correct for matrix effects. Document batch-specific variability in solubility and purity using orthogonal techniques like NMR and chiral HPLC .

Q. How can researchers optimize synthetic routes for this compound to improve yield and isotopic purity?